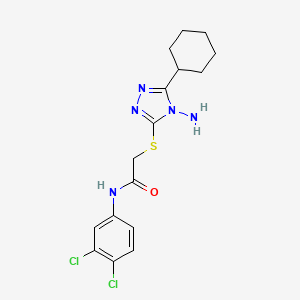![molecular formula C19H21N5O3S B2369229 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide CAS No. 2309748-44-3](/img/structure/B2369229.png)
4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide, also known as DMS-Pyrazole, is a small molecule inhibitor that has shown promising results in scientific research applications. It is a potent and selective inhibitor of protein kinase B (PKB/Akt) and has been used in various studies to investigate the role of this kinase in various cellular processes.
作用機序
4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide is a potent and selective inhibitor of PKB/Akt. It binds to the ATP-binding site of the kinase and prevents its activation. PKB/Akt is a serine/threonine kinase that plays a crucial role in various cellular processes such as cell growth, survival, and metabolism. Inhibition of PKB/Akt by 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide leads to the inhibition of these processes, which can result in the inhibition of cancer cell growth and the promotion of apoptosis.
Biochemical and Physiological Effects:
4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to promote apoptosis in cancer cells. In addition, 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has been shown to inhibit insulin signaling and cell cycle progression. It has also been shown to protect against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide in lab experiments is its potency and selectivity. It is a highly specific inhibitor of PKB/Akt, which makes it a valuable tool for studying the role of this kinase in various cellular processes. Another advantage is its solubility in water, which makes it easy to use in cell culture experiments. One limitation of using 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide is its potential toxicity. It is important to use appropriate concentrations of 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide in experiments to avoid any toxic effects.
将来の方向性
There are several future directions for research on 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to understand the precise mechanisms by which 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide inhibits PKB/Akt and to identify potential side effects and toxicity.
合成法
The synthesis of 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide involves the reaction of 4-(dimethylsulfamoyl)benzoyl chloride with 2-methyl-5-(pyridin-2-yl)-3H-pyrazole-3-carbaldehyde in the presence of a base. The resulting product is then purified by column chromatography to obtain the final product. This method has been described in detail in a research article by Zhao et al. (2011).
科学的研究の応用
4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has been used in various scientific research applications to investigate the role of PKB/Akt in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been used to study the role of PKB/Akt in insulin signaling, apoptosis, and cell cycle regulation. 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has also been used to investigate the role of PKB/Akt in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-23(2)28(26,27)16-9-7-14(8-10-16)19(25)21-13-15-12-18(22-24(15)3)17-6-4-5-11-20-17/h4-12H,13H2,1-3H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAZVZYZIGPYPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

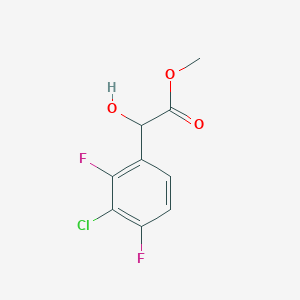
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2369147.png)


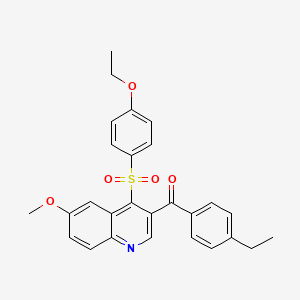
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2369154.png)
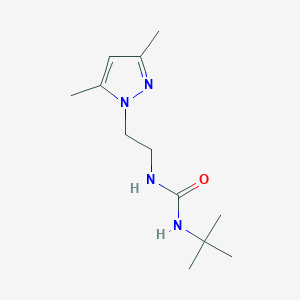
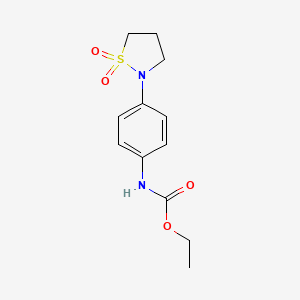
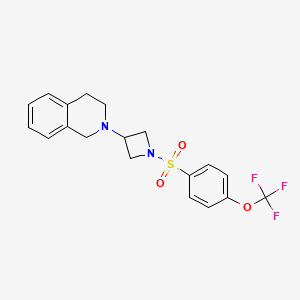

![4-tert-butyl-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2369164.png)
![[7-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2369165.png)
![3-[(Pyridin-2-ylmethyl)amino]propanenitrile](/img/structure/B2369166.png)
